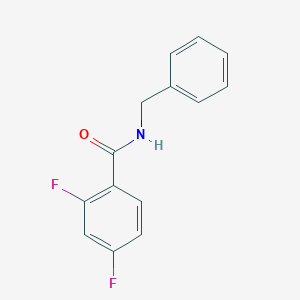

N-benzyl-2,4-difluorobenzamide

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical and life sciences research. alfa-chemistry.com Fluorine's unique properties, such as its high electronegativity, small atomic size (comparable to hydrogen), and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological characteristics of a compound. tandfonline.com

In medicinal chemistry, the strategic placement of fluorine atoms can enhance several key properties of a drug candidate. tandfonline.com These improvements can include:

Increased Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the compound's stability and duration of action in the body. tandfonline.combohrium.com

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (its ability to dissolve in fats and oils) and the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com These changes can, in turn, affect a compound's absorption, distribution, and ability to permeate cell membranes. tandfonline.com

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets like proteins, potentially increasing the binding affinity and potency of a drug. bohrium.com

It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, highlighting the significant impact of organofluorine chemistry. alfa-chemistry.comwikipedia.org Examples of well-known fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. alfa-chemistry.com

Overview of Benzamide (B126) Core Structures in Chemical Biology

The benzamide moiety is a fundamental structural unit found in a wide array of biologically active compounds. walshmedicalmedia.commdpi.com This scaffold, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile building block in the design of new therapeutic agents. mdpi.com The amide bond itself is a common feature in many active derivatives and is known for its stability and role in molecular interactions. mdpi.com

Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, making them a subject of intense research in medicinal chemistry. walshmedicalmedia.com The ability to easily introduce various substituents onto the benzamide framework allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the biological effects of a compound. mdpi.comacs.org The strategic design of substituted benzamides has led to the development of compounds with applications in diverse therapeutic areas. acgpubs.orgresearchgate.net

Foundational Understanding of Substituted Benzamide Scaffolds

The exploration of substituted benzamide scaffolds is a key strategy in drug discovery. By systematically altering the substituents, chemists can fine-tune the molecule's properties to achieve a desired biological effect. For instance, modifying the groups attached to the benzamide core can influence how the molecule binds to a specific protein target, its solubility, and its metabolic profile. acs.orgresearchgate.net This approach has been successfully used to develop a variety of therapeutic agents. walshmedicalmedia.comresearchgate.net The synthesis of N-substituted benzamide derivatives is a common practice in the development of new compounds for biological evaluation. researchgate.net

The compound at the center of this article, N-benzyl-2,4-difluorobenzamide, is an example of a substituted benzamide where a benzyl (B1604629) group is attached to the amide nitrogen (N-substitution) and two fluorine atoms are attached to the benzene ring. A related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, has been synthesized as an intermediate for creating more complex molecules. researchgate.net The study of such fluorinated benzamides continues to be an active area of research, with investigations into the crystal structures and properties of various isomers. mdpi.commdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

This table summarizes key identifiers for this compound and a more complex derivative.

| Compound Name | Molecular Formula | InChI Key |

| N-benzyl-N-(3-{[benzyl(methyl)carbamoyl]methyl}phenyl)-2,4-difluorobenzamide | C30H26F2N2O2 | KOCNFTNBYIXSKW-UHFFFAOYSA-N |

| N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide | C28H19F3N4O6 | FFSZRKDAWMVCTB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N-benzyl-2,4-difluorobenzamide |

InChI |

InChI=1S/C14H11F2NO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

UVJXZLAXOGICPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2,4 Difluorobenzamide and Its Derivatives

Classical Synthetic Routes to N-benzyl-2,4-difluorobenzamide Analogues

Traditional methods for synthesizing this compound and its analogues primarily rely on well-established chemical reactions. These include the formation of amide bonds through condensation, reductive alkylation for N-substitution, and the multi-step preparation of necessary precursors.

Amide Bond Formation Reactions via Condensation Pathways

The most direct and common method for synthesizing this compound is through the condensation reaction between a 2,4-difluorobenzoyl derivative and benzylamine (B48309). This typically involves activating the carboxylic acid, often by converting it to a more reactive species like an acyl chloride. For instance, 2,4-difluorobenzoic acid can be treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 2,4-difluorobenzoyl chloride. This highly reactive acyl chloride then readily reacts with benzylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired this compound. researchgate.net The choice of solvent and base is critical to optimize the reaction yield and minimize side products.

Alternative condensation methods can also be employed, utilizing various coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine without the need for isolating the acyl chloride. researchgate.netluxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction.

Reductive Alkylation Strategies for N-Substitution

Reductive alkylation, also known as reductive amination, offers an alternative pathway to N-substituted benzamides. umich.eduarkat-usa.org This method involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. umich.edu For the synthesis of this compound, this could conceptually involve the reaction of 2,4-difluorobenzamide (B1295065) with benzaldehyde (B42025) in the presence of a reducing agent. However, a more common application of this strategy is in the synthesis of derivatives where the benzylamine precursor is prepared via reductive amination. nih.gov For example, a substituted benzaldehyde can be reacted with ammonia (B1221849) or a primary amine, followed by reduction to yield a substituted benzylamine. This benzylamine can then be used in a condensation reaction as described in the previous section. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. arkat-usa.orgacs.org

Advanced Synthetic Strategies for Complex Benzamide (B126) Analogues

Modern organic synthesis has seen the development of powerful catalytic methods that enable the construction of complex molecules with high efficiency and selectivity. These advanced strategies are particularly valuable for the synthesis of complex this compound analogues.

Palladium-Catalyzed C-C and C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. frontiersin.orgdntb.gov.ua The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a powerful method for the synthesis of N-aryl and N-alkyl benzamides. frontiersin.orgdntb.gov.ua This reaction can be used to couple an aryl or benzyl (B1604629) amine with an aryl halide or triflate. For the synthesis of this compound derivatives, this could involve the reaction of a substituted benzylamine with a 2,4-difluorophenyl halide in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.org Palladium catalysis also allows for the introduction of various substituents on both the benzyl and the difluorobenzoyl moieties through reactions like the Suzuki-Miyaura or Heck couplings, enabling the synthesis of a diverse library of analogues. frontiersin.orgresearchgate.net These reactions offer a high degree of functional group tolerance and can often be performed under mild conditions. rsc.org

Copper-Catalyzed Domino and Coupling Reactions

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed methods for the synthesis of amides. nih.govresearchgate.netnih.gov The Ullmann condensation, a classical copper-catalyzed C-N coupling reaction, can be used to form N-aryl benzamides. Modern variations of this reaction often use ligands to improve efficiency and broaden the substrate scope. Copper can also catalyze the amidation of various starting materials. sioc-journal.cn For instance, copper-catalyzed systems have been developed for the direct amidation of benzylic C-H bonds, offering a highly atom-economical route to N-benzyl benzamides. researchgate.net Furthermore, copper can mediate domino reactions, where multiple bond-forming events occur in a single synthetic operation, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.govorganic-chemistry.orgrsc.org These advanced copper-catalyzed methods provide powerful tools for the synthesis of structurally diverse this compound analogues. bohrium.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity compared to conventional heating methods. ajchem-a.com The application of microwave irradiation in the synthesis of benzamides, including N-substituted derivatives, is well-documented, offering significant advantages such as reduced reaction times—often from hours to minutes—and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comoatext.com

The synthesis of this compound can be efficiently achieved through the reaction of 2,4-difluorobenzoyl chloride with benzylamine. Under microwave irradiation, this reaction can proceed rapidly, often without the need for a solvent. This method's efficiency stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ajchem-a.com The general procedure involves mixing the reactants, potentially with a non-polar solvent or no solvent at all, and exposing the mixture to microwave irradiation for a short duration. arabjchem.org

A series of novel N-benzylamide conjugates have been synthesized using a microwave-assisted bimolecular nucleophilic substitution as the key final step, highlighting the utility of this technology in creating complex molecules while suppressing competing elimination reactions. nih.gov For instance, the synthesis of various N-(aryl) substituted benzamides has been achieved in good to excellent yields with high selectivity and short reaction times under solvent-free microwave conditions. This approach is attractive due to its simplicity, enhanced yields, and practical applicability in medicinal chemistry. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis This table presents generalized data based on findings for similar benzamide syntheses.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 10-12 hrs) | Few minutes (e.g., 1-20 min) | ajchem-a.commdpi.com |

| Yield | Moderate to Good | Good to Excellent (e.g., >90%) | arabjchem.org |

| Solvent Use | Often requires solvent | Can be solvent-free | mdpi.com |

| Energy Efficiency | Lower | Higher |

Sustainable and Green Chemistry Approaches in Benzamide Synthesis

The increasing demand for environmentally friendly chemical processes has driven the development of sustainable methods for amide bond formation, a cornerstone reaction in the pharmaceutical and chemical industries. rsc.orgsioc-journal.cn These approaches aim to reduce waste, eliminate hazardous reagents, and utilize benign reaction media. nih.gov

Non-Catalytic Hydrolysis Methods for Fluorinated Benzamide Precursors

A key precursor for the benzamide portion of the target molecule is 2,4-difluorobenzonitrile. Traditional methods for hydrolyzing nitriles to amides often rely on stoichiometric amounts of strong acids or bases, generating significant waste. A green alternative is the non-catalytic hydrolysis of fluorinated benzonitrile (B105546) precursors in near-critical or high-temperature water. This method leverages the altered properties of water at elevated temperatures (e.g., 200–350°C) and pressures, where it acts as both the solvent and a catalyst, eliminating the need for traditional acid or base catalysts and reducing wastewater pollution. For the closely related 2,6-difluorobenzonitrile, this approach has yielded 2,6-difluorobenzamide (B103285) with high efficiency (yields up to 93%), demonstrating its potential for producing fluorinated benzamide intermediates sustainably.

Strategic Derivatization and Functionalization

The this compound scaffold can be further modified to explore structure-activity relationships or to synthesize more complex molecules. Key strategies involve reactions at the benzamide moiety and the activated aryl ring.

Alkylation and Acylation of Benzamide Moieties

The benzamide group itself offers sites for further functionalization. While the amide nitrogen in this compound is already substituted, related chemistries provide insight into potential modifications.

N-Alkylation: The synthesis of related compounds, such as 2,6-difluoro-N-(3-phenylpropyl)benzamide, is achieved by the alkylation of a primary benzamide (2,6-difluorobenzamide) with an alkyl halide (3-phenylpropyl bromide) in the presence of a base. evitachem.com This demonstrates a viable route for creating diverse N-substituted analogues starting from 2,4-difluorobenzamide.

Ortho-Acylation: The aromatic ring of the benzamide can be functionalized via directed C-H activation. Directing group-assisted, transition-metal-catalyzed ortho-acylation has emerged as a powerful tool. acs.org For example, rhodium-catalyzed oxidative acylation of N,N-diethyl benzamides with aldehydes allows for the direct functionalization of the C-H bond ortho to the amide group. nih.gov Similarly, palladium-catalyzed ortho-acylation using arylglyoxylic acids as the acyl source has been developed for tertiary benzamides. acs.org These methods could potentially be applied to introduce acyl groups at the 3-position of the this compound ring.

Nucleophilic Aromatic Substitution on Fluorinated Aryl Rings

The two fluorine atoms on the phenyl ring of this compound are activating groups for nucleophilic aromatic substitution (SNAr). nih.gov This reaction allows for the selective replacement of one of the fluorine atoms with a variety of nucleophiles, providing a powerful method for derivatization.

The amide group is an ortho-, para-director. In the context of SNAr, the electron-withdrawing nature of the carbonyl group strongly activates the para-position (C4) for nucleophilic attack. The fluorine at the C2 position is also activated, but the C4 position is generally more susceptible to substitution. The reaction proceeds via a stepwise addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. rsc.org A wide range of nucleophiles can be employed in this reaction.

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound This table illustrates potential derivatizations based on established SNAr chemistry on similar fluorinated aromatic systems.

| Nucleophile | Reagent Example | Potential Product (Substitution at C4) | Reference |

|---|---|---|---|

| Amine | Morpholine | N-benzyl-2-fluoro-4-morpholinobenzamide | rsc.org |

| Alkoxide | Sodium Methoxide (NaOMe) | N-benzyl-2-fluoro-4-methoxybenzamide | chemeurope.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-benzyl-2-fluoro-4-(phenylthio)benzamide | nih.gov |

| Hydroxide | Sodium Hydroxide (NaOH) | N-benzyl-2-fluoro-4-hydroxybenzamide | nih.gov |

This strategic functionalization via SNAr significantly expands the chemical space accessible from the this compound core, enabling the synthesis of a diverse library of analogues for further investigation.

Linker Functionalization and Scaffold Hopping Methodologies

The development of derivatives of this compound often involves sophisticated medicinal chemistry strategies, including linker functionalization and scaffold hopping, to optimize pharmacological profiles. These approaches allow for the systematic exploration of the chemical space around the core benzamide structure to enhance target affinity, selectivity, and pharmacokinetic properties.

Linker Functionalization

Linker functionalization is a key strategy in medicinal chemistry to modulate the properties of a lead compound by modifying the connecting moiety between two or more important pharmacophoric elements. In the context of benzamide derivatives, this often involves altering the length, flexibility, and polarity of the linker to improve biological activity and physicochemical characteristics. mdpi.comacs.org

One notable application of linker functionalization is in the development of benzodioxane-benzamides as inhibitors of the bacterial protein FtsZ. mdpi.commdpi.com Researchers have explored the impact of substituents on the ethylenic linker connecting the benzodioxane and benzamide moieties. mdpi.com For instance, lengthening a methylenoxy linker to an ethylenoxy linker has been shown to significantly increase antimicrobial activity. mdpi.com Further modifications, such as the introduction of a hydroxyl group on the linker, create additional stereogenic centers, leading to the evaluation of individual erythro and threo isomers to understand the stereochemical requirements for optimal activity. mdpi.com

In the context of Proteolysis Targeting Chimeras (PROTACs), linker functionalization of benzamides is crucial for developing novel binders for the Cereblon (CRBN) E3 ubiquitin ligase. acs.orgnih.gov A diverse library of linker-functionalized benzamides has been synthesized, incorporating aliphatic linkers, PEGylated derivatives for improved solubility, and rigidified analogs to control conformational flexibility. acs.orgnih.gov The attachment of these linkers is often achieved through methods like the Ullmann reaction, which allows for the coupling of ω-Boc-protected primary or secondary amines to the benzoic acid core under mild conditions. acs.org

Table 1: Examples of Linker Functionalization in Benzamide Derivatives

| Parent Compound Class | Linker Modification | Synthetic Method | Purpose of Functionalization | Reference |

|---|---|---|---|---|

| Benzodioxane–Benzamides | Lengthening methylenoxy to ethylenoxy linker | Wittig reaction, anti-Markovnikov water addition, mesylation, and substitution | Increase antimicrobial activity | mdpi.com |

| Benzodioxane–Benzamides | Introduction of a hydroxyl group on the ethylenic linker | Reduction, mesylation, and condensation | Improve physicochemical properties and explore stereochemical effects | mdpi.com |

Scaffold Hopping Methodologies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. tandfonline.comnamiki-s.co.jpslideshare.net This approach is particularly valuable for identifying new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. tandfonline.com

In the development of inhibitors for various biological targets, scaffold hopping has been successfully applied to the benzamide class of compounds. For example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole (B372694) core, resulting in improved physicochemical properties and brain penetrance. acs.org This highlights the power of scaffold hopping to access new chemical space while preserving the key interactions required for biological activity. acs.org

Another example involves the design of Bcr-Abl inhibitors, where a combination of bioisosteric replacement, scaffold hopping, and conformational constraint led to the synthesis of novel 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives. nih.gov These compounds exhibited significant inhibitory activity against a wide range of Bcr-Abl mutants. nih.gov Similarly, scaffold hopping from dehydrozingerone, by converting an α,β-unsaturated ketone to a pyridine (B92270) ring, has yielded novel trifluoromethylpyridine compounds with antifungal properties. researchgate.net

The application of scaffold hopping is not limited to kinase inhibitors. In the search for new agrochemicals, this strategy was used to replace the isopropoxylphenyl scaffold of a known succinate (B1194679) dehydrogenase inhibitor with an extended substituted aniline (B41778), leading to a new series of potent pyrazole-4-carboxamide derivatives. researchgate.net Furthermore, a scaffold hopping approach applied to N-benzyl-3,4,5-trimethoxyaniline resulted in the synthesis of 5,6,7-trimethoxyflavan derivatives with potential anticancer activity. nih.gov

Table 2: Examples of Scaffold Hopping in Benzamide-Related Drug Discovery

| Original Scaffold | Hopped Scaffold | Target | Therapeutic Area/Application | Reference |

|---|---|---|---|---|

| Pyrimidine | Pyrazole | Dual Leucine Zipper Kinase (DLK) | Neurodegenerative disease | acs.org |

| Known Bcr-Abl inhibitors | 3-(1H-1,2,3-triazol-1-yl)benzamide | Bcr-Abl Kinase | Chronic Myeloid Leukemia | nih.gov |

| Dehydrozingerone (α,β-unsaturated ketone) | Trifluoromethylpyridine | Fungal enzymes | Antifungal agents | researchgate.net |

| Isopropoxylphenyl | Extended substituted aniline (pyrazole-4-carboxamide) | Succinate Dehydrogenase | Agrochemicals | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Proof and Purity Assessment

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. For N-benzyl-2,4-difluorobenzamide, the ¹H NMR spectrum displays characteristic signals for the protons in both the benzyl (B1604629) and the 2,4-difluorobenzoyl moieties.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are observed as a doublet at approximately δ 4.6 ppm, with the splitting caused by coupling to the adjacent amide proton (NH). The amide proton itself gives rise to a broad signal around δ 6.5-7.0 ppm.

The protons on the 2,4-difluorophenyl ring exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. These signals are typically found in the aromatic region of the spectrum.

Table 1: ¹H NMR Data for this compound and Related Structures

| Proton Assignment | This compound (CDCl₃) | N-benzylbenzamide (CDCl₃) |

|---|---|---|

| Aromatic Protons (benzyl) | ~7.3-7.4 ppm (m) | 7.31-7.46 ppm (m) |

| Methylene Protons (CH₂) | ~4.6 ppm (d) | 4.59 ppm (d) |

| Amide Proton (NH) | ~6.5-7.0 ppm (br s) | 6.78 ppm (br s) |

| Aromatic Protons (difluorobenzoyl) | Aromatic region with complex splitting | 7.78 ppm (m, ortho protons) |

Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the carbon skeleton.

The carbonyl carbon (C=O) of the amide group is typically observed downfield, around δ 163-165 ppm. The carbons of the aromatic rings appear in the range of δ 110-140 ppm. The methylene carbon (CH₂) of the benzyl group resonates at approximately δ 44 ppm. The signals for the carbons in the 2,4-difluorophenyl ring are split due to coupling with the fluorine atoms (C-F coupling), which can be a useful diagnostic feature.

Table 2: ¹³C NMR Data for this compound and Related Structures

| Carbon Assignment | This compound (CDCl₃) | N-benzylbenzamide (CDCl₃) chemicalbook.com |

|---|---|---|

| Carbonyl Carbon (C=O) | ~163-165 ppm | 167.4 ppm |

| Aromatic Carbons | ~110-140 ppm (with C-F coupling) | 127.0-134.3 ppm |

| Methylene Carbon (CH₂) | ~44 ppm | 44.1 ppm |

Chemical shifts (δ) are reported in parts per million (ppm).

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique that is highly sensitive to the chemical environment of fluorine atoms. For this compound, this analysis provides direct evidence for the two fluorine substituents on the benzoyl ring. The spectrum would show two distinct signals, one for each fluorine atom, due to their different chemical environments (ortho and para to the carbonyl group). The chemical shifts and coupling patterns of these signals confirm their positions on the aromatic ring. For instance, in a related compound, 2,6-difluorobenzamide (B103285), the ortho-fluorine atoms give a signal near -110 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₁₁F₂NO.

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation. uni-saarland.de Common fragmentation pathways for benzamides include cleavage of the amide bond. For this compound, this would lead to the formation of a 2,4-difluorobenzoyl cation (m/z 141) and a benzylamine (B48309) radical cation or related fragments. The benzyl cation (m/z 91) is also a commonly observed fragment in the mass spectra of benzyl-containing compounds. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₄H₁₁F₂NO]⁺ | 247.08 |

| 2,4-Difluorobenzoyl cation | [C₇H₃F₂O]⁺ | 141.01 |

| Benzyl cation | [C₇H₇]⁺ | 91.05 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key absorptions include a strong C=O stretching vibration for the amide carbonyl group, typically in the region of 1650-1680 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration of the amide group is observed as a sharp peak around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are seen just below 3000 cm⁻¹. vscht.cz The C-F stretching vibrations of the difluorinated ring are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 4: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Amide C=O | Stretch | 1650-1680 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-F | Stretch | 1100-1300 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. ceitec.cz This technique provides precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice.

Determination of Molecular Conformation and Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its three key components: the 2,4-difluorobenzoyl group, the benzyl group, and the central amide linker. In related structures, the aromatic rings are often not coplanar. For instance, in N-Benzyl-2,3,4,5,6-pentafluorobenzamide, the dihedral angle between the planes of the pentafluorophenyl and phenyl rings is 18.34 (5)°. nih.govnih.gov Similarly, in other fluorinated benzamides, the two aromatic rings can be nearly coplanar, with interplanar angles as low as 0.5(2)° and 0.7(2)°. mdpi.commdpi.com

The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a structural isomer, was established through single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n. researchgate.net This type of detailed crystallographic data allows for the precise determination of bond lengths and angles.

Table 1: Selected Crystallographic Data for Benzamide (B126) Analogs

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) (Between Rings) | Reference |

|---|---|---|---|---|

| 2-bromo-N-(2,4-difluorobenzyl)benzamide | Monoclinic | P2₁/n | - | researchgate.net |

| N-Benzyl-2,3,4,5,6-pentafluorobenzamide | Monoclinic | P2₁/c | 18.34 (5) | nih.gov |

| N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide) | Monoclinic | C 2/c | 10.37 (5) | iucr.orgresearchgate.net |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | - | - | 0.5 (2) | mdpi.com |

Analysis of Intramolecular Torsion and Dihedral Angles

Torsion and dihedral angles are critical in defining the molecular conformation. The flexibility of the this compound structure primarily arises from rotation around the C-N and C-C single bonds of the amide and benzyl groups.

The dihedral angle between the aromatic rings is a key conformational parameter. As noted, this angle is 18.34 (5)° in the pentafluoro-analog and 10.37 (5)° in a bis(2,6-difluorobenzamide) derivative. nih.govnih.goviucr.org In contrast, some related structures exhibit near-coplanarity of the rings. mdpi.commdpi.com

The orientation of the amide plane relative to the aromatic rings is another defining feature. In N-(2,3-difluorophenyl)-2-fluorobenzamide, the amide group plane is tilted by approximately 23° from both aromatic rings. mdpi.com The torsion angle C4—S1—N1—C9 in the analog N-Benzyl-N,4-dimethylbenzenesulfonamide is 71.4 (2)°, illustrating the twisted conformations often adopted in such molecules. nih.gov For benzamides, the key torsion angles would be C(aryl)-C(O)-N-C(benzyl) and C(O)-N-C(benzyl)-C(aryl). In related N-(2-pyridyl)aminoethyl alcohol precursors, analysis of the N1–C2–N2–C7 torsion angle was crucial for predicting molecular properties. man.poznan.pl Intramolecular contacts, such as the N1⋯F12 distance of 2.745(3) Å in N-(2,4-difluorophenyl)-2-fluorobenzamide, can also influence and restrict these angles. mdpi.com

Table 2: Key Torsion and Dihedral Angles in Benzamide Analogs

| Compound | Angle Description | Value (°) | Reference |

|---|---|---|---|

| N-Benzyl-2,3,4,5,6-pentafluorobenzamide | Dihedral angle (pentafluorophenyl/phenyl rings) | 18.34 (5) | nih.govnih.gov |

| N-Benzyl-2,3,4,5,6-pentafluorobenzamide | Angle (Amide plane/pentafluorophenyl ring) | 56.95 (4) | nih.gov |

| N-Benzyl-2,3,4,5,6-pentafluorobenzamide | Angle (Amide plane/phenyl ring) | 56.21 (4) | nih.gov |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Angle (Amide plane/Aromatic ring 1) | 23.17 (18) | mdpi.com |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Angle (Amide plane/Aromatic ring 2) | 23.44 (17) | mdpi.com |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is the classical N—H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction is a recurring motif in the crystal structures of benzamides, linking molecules into infinite chains or dimers. nih.govnih.gov For example, in N-Benzyl-2,3,4,5,6-pentafluorobenzamide, these N—H···O hydrogen bonds connect molecules into one-dimensional chains. nih.gov

Weaker intermolecular interactions also play a critical role. These include C—H···O and C—H···F hydrogen bonds. iucr.org In the crystal structure of N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide), both N—H···O and C—H···F hydrogen bonds are observed. iucr.orgresearchgate.net In fluorinated benzamide analogs, specific synthons, which are reliable supramolecular recognition units, are noted. For instance, a cyclic R²₂(12) motif involving C-H···F contacts is observed in N-(2,4-difluorophenyl)-2-fluorobenzamide and its 2,3-difluoro isomer. mdpi.commdpi.com In these structures, the H···F distances are in the range of 2.42 to 2.57 Å. mdpi.commdpi.com

Table 3: Intermolecular Interactions in Benzamide Analogs

| Interaction Type | Compound | Donor-Acceptor | Distance (Å) | Reference |

|---|---|---|---|---|

| N—H···O | N-Benzyl-2,3,4,5,6-pentafluorobenzamide | N—H···O | - | nih.gov |

| N—H···O | N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide) | N1—H1N1···O1 | - | iucr.org |

| C—H···F | N-(2,4-difluorophenyl)-2-fluorobenzamide | C—H···F | 2.49, 2.57 | mdpi.com |

| C—H···F | N-(2,3-difluorophenyl)-2-fluorobenzamide | C—H···F | 2.51, 2.56 | mdpi.com |

| C—F···C | N-(2,3-difluorophenyl)-2-fluorobenzamide | C12—F12···C26 | 3.151(4) | mdpi.com |

| π–π stacking | N-Benzyl-2,3,4,5,6-pentafluorobenzamide | Centroid–Centroid | 3.772 (3) | nih.gov |

Supramolecular Assembly and Crystal Packing Investigations

The combination of the intermolecular forces described above governs the aggregation of molecules into a well-defined, three-dimensional supramolecular architecture. The primary N—H···O hydrogen bonds are instrumental in forming robust one-dimensional (1D) chains, which are a common packing feature in secondary benzamides. nih.govmdpi.commdpi.com

These primary chains are then organized into a higher-order structure through weaker interactions. The C—H···F, C—H···O, and π–π stacking interactions link the 1D chains together, resulting in the final crystal packing. nih.goviucr.org In some cases, these interactions lead to the formation of infinite tape or sheet-like structures. researchgate.net

The crystal packing of 2-bromo-N-(2,4-difluorobenzyl)benzamide involves N–H···O hydrogen bonds and C-Br···π intermolecular interactions that define the supramolecular array. researchgate.net The study of fluorinated benzamide isomers reveals that subtle changes in the fluorine substitution pattern can lead to different packing arrangements and space groups, highlighting the sensitivity of the supramolecular assembly to molecular structure. mdpi.com The formation of specific synthons, such as the R²₂(12) motif, provides a degree of predictability in the crystal engineering of these compounds, where molecules assemble in a specific, cyclic, hydrogen-bonded pattern. mdpi.commdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-benzyl-2,4-difluorobenzamide, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine its optimized molecular geometry, including bond lengths and angles pnrjournal.com. Theoretical calculations for a closely related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been performed using various levels of theory, including DFT-B3LYP/6–31G(d,p), to analyze its structure researchgate.net. Such studies provide a detailed picture of the molecule's three-dimensional shape and the electronic properties that arise from this structure. DFT is also employed to calculate other key parameters, such as vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR) to validate the computational model pnrjournal.comresearchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of varying electrostatic potential on the electron density surface wolfram.com.

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around the highly electronegative atoms: the carbonyl oxygen and the two fluorine atoms on the benzamide (B126) ring ajchem-a.com. These sites are potential hydrogen bond acceptors.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most significant positive region is expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor ajchem-a.com.

Neutral Regions (Green): These areas, typically the carbon atoms of the aromatic rings, represent near-zero potential ajchem-a.com.

This visual representation of charge distribution is critical for understanding intermolecular interactions, including how the molecule might bind to a biological receptor ajchem-a.comresearchgate.net.

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and stability ulakbim.gov.trnih.gov. For this compound, a key area of investigation is the rotation around the amide C-N bond and the relative orientation of the two aromatic rings.

A conformational analysis of related 2,6-difluorobenzamide (B103285) scaffolds has shown that the presence of fluorine atoms induces a non-planar conformation, which is believed to be crucial for their biological activity nih.govmdpi.com. The calculations revealed that while a non-fluorinated benzamide prefers a planar structure, the fluorinated version has a lower energy in a non-planar state, with a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring nih.govmdpi.com. MD simulations for this compound would explore its accessible conformations in different environments (e.g., in a solvent or near a binding site), helping to identify the most stable and functionally relevant shapes the molecule can adopt.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein. This method is widely used to understand ligand-receptor interactions and to screen for potential drug candidates nih.gov.

For this compound, docking studies would be instrumental in predicting its binding mode and affinity with potential protein targets. For instance, fluorinated benzamides are known inhibitors of the bacterial cell division protein FtsZ . Docking studies of similar compounds have revealed key interactions within the FtsZ allosteric binding site:

Hydrogen Bonds: The amide group is critical, forming hydrogen bonds with residues such as Val207, Leu209, and Asn263 mdpi.com.

Hydrophobic Interactions: The difluorinated aromatic ring engages in strong hydrophobic interactions with protein residues. Specifically, the fluorine atoms can interact with residues like Val203, Val297, and Asn263 nih.govmdpi.com.

By docking this compound into a target's active site, researchers can generate a plausible binding hypothesis, estimate the binding energy, and identify the key amino acid residues involved in the interaction.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule involves determining the arrangement of molecules in a solid-state lattice. This is a challenging field of computational chemistry that often combines energy calculations with experimental data aps.orgrsc.org. The process typically involves generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods rsc.org.

For a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, the crystal structure was determined by single-crystal X-ray diffraction researchgate.net. The analysis revealed that it crystallizes in a monoclinic system with the space group P2_1/n researchgate.net. The packing was stabilized by N–H···O hydrogen bonds and other intermolecular interactions researchgate.net. For this compound, a similar approach would be used, combining computational predictions with powder or single-crystal X-ray diffraction data to determine its precise solid-state structure.

Table 1: Example Crystal Data for a Related Benzamide This table presents data for 2-bromo-N-(2,4-difluorobenzyl)benzamide as an illustrative example of the parameters determined during crystal structure analysis. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 15.1112 |

| b (Å) | 4.8926 |

| c (Å) | 17.4796 |

| β (°) | 91.167 |

| Volume (ų) | 1292.05 |

| Z (molecules/unit cell) | 4 |

In Silico Prediction of Molecular Descriptors Relevant to Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using mathematical models d-nb.info. A crucial first step in QSAR is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure researchgate.net.

For this compound, a wide range of descriptors can be calculated in silico to build QSAR models. These models can then be used to predict the activity of novel, related compounds, guiding synthetic efforts toward more potent molecules nih.govmdpi.com.

Table 2: Common Molecular Descriptors for QSAR Studies This table lists examples of molecular descriptors that would be calculated for this compound to develop QSAR models.

| Descriptor Category | Example Descriptors | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Basic structural properties (size, shape) |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Partial Charges | Electron distribution and reactivity researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Solubility and membrane permeability |

| 3D Descriptors | Molecular Surface Area, Molecular Volume, Steric Parameters | Three-dimensional shape and size researchgate.net |

These descriptors, once calculated for a series of related benzamides, can be used to construct a regression model that links specific structural features to observed biological activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Substitution Patterns on Molecular Recognition and Activity

The presence and positioning of fluorine atoms on the benzamide (B126) ring are critical determinants of the biological activity of this class of compounds. The 2,4-difluoro substitution pattern is a common feature in many active derivatives, highlighting its importance for molecular recognition.

Research into benzamide derivatives has consistently shown that fluorine substitution significantly impacts activity. lookchem.com The difluorinated moiety can enhance binding affinity through favorable electronic interactions and contribute to the conformational stability of the molecule. In studies of analogs targeting the bacterial cell division protein FtsZ, the 2,6-difluorobenzamide (B103285) moiety was found to be crucial for activity. mdpi.commdpi.com These fluorine atoms can induce a non-planar conformation of the benzamide core, which may enhance hydrophobic interactions within the allosteric binding pockets of target proteins.

The specific placement of fluorine atoms is key. For instance, in a series of antitubercular compounds, a 2,4-difluorobenzoyl derivative was found to be more than three times as active as its 2-fluoro or 4-fluoro counterparts, indicating a synergistic effect of the dual substitution. nih.gov This suggests that the electronic and steric properties conferred by the 2,4-difluoro pattern are optimal for interaction with the target, which in many cases is a hydrophobic pocket. mdpi.commdpi.com The introduction of electron-withdrawing fluorine atoms on the phenyl ring of a linker has also been shown to improve the chemical stability of conjugates designed as prodrugs. lookchem.com

The following table summarizes the effect of fluorine substitution patterns on the activity of various benzamide derivatives, drawing on findings from related compound series.

Table 1: Impact of Fluorine Substitution on Biological Activity

| Compound Series | Substitution Pattern | Observed Impact on Activity | Reference |

|---|---|---|---|

| Antitubercular Benzamides | 2,4-Difluoro | >3-fold more active than mono-fluoro analogs (2-F or 4-F). | nih.gov |

| FtsZ Inhibitors | 2,6-Difluoro | Considered important for potent activity by enhancing hydrophobic interactions. | mdpi.com |

| Indole-3-carboxamides | 2,4-Difluoro | Showed 100% inhibition of Superoxide (B77818) Dismutase (SOD), indicating high activity. | tandfonline.com |

| Prostate Cancer-Targeted Prodrugs | Ortho-Fluoro | Improved chemical stability while maintaining activity upon activation. | lookchem.com |

Role of the N-Benzyl Moiety in Modulating Biological Response

SAR studies have revealed that substitutions on the benzyl (B1604629) ring can either enhance or diminish activity. In the development of bleaching herbicides based on N-benzyl-2-methoxybenzamides, the introduction of small substituents at the meta- or para-position of the benzylamine (B48309) moiety was found to be beneficial for herbicidal activity. nih.gov Conversely, for dual soluble epoxide hydrolase (sEH) and PPARγ modulators, introducing sterically demanding groups like trifluoromethyl (-CF3) or phenoxy at the para-position of the benzyl ring led to a loss of subtype selectivity. acs.org This highlights that the optimal substitution depends heavily on the specific topology of the target's binding site.

In some cases, the benzyl group itself is essential. For certain indole-3-carboxamide derivatives, substitution at the indole (B1671886) nitrogen needed to be a benzyl group to achieve maximum activity in inhibiting superoxide dismutase. tandfonline.com

The data below illustrates how modifications to the N-benzyl moiety affect biological outcomes in related benzamide structures.

Table 2: Influence of N-Benzyl Moiety Modifications on Activity

| Compound Class | Modification to N-Benzyl Moiety | Effect on Biological Response | Reference |

|---|---|---|---|

| Bleaching Herbicides | Small meta- or para-substituents | Beneficial for herbicidal activity. | nih.gov |

| sEH/PPARγ Modulators | Large para-substituents (-CF3, -OCF3, -O-phenyl) | Loss of PPARγ subtype selectivity. | acs.org |

| Indole-3-carboxamides | Replacement of N-benzyl with other groups | Reduced activity; benzyl group required for maximum SOD inhibition. | tandfonline.com |

| Trypanosoma brucei Inhibitors | Replacement of para-fluoro with -Cl or -Br | 4-fold enhancement of potency. | nih.gov |

Influence of Amide Linker and Ring Modifications on Activity

The amide linker is a cornerstone of the N-benzyl-2,4-difluorobenzamide scaffold, often forming crucial hydrogen bonds with the biological target. Modifications to this linker or replacement with isosteres typically have a profound impact on activity. For example, in a series of FtsZ inhibitors, replacing the carboxamide group with a hydroxamic acid or hydrazide rendered the compounds inactive, underscoring the amide's essential role in hydrogen bonding.

Similarly, modifications to the aromatic rings—both the benzamide and the benzyl rings—are a common strategy to optimize activity. In the context of antitubercular agents, replacing the phenyl ring of the benzyl moiety with less lipophilic heterocycles like pyridine (B92270) or thiazole (B1198619) often compromised activity, even though it improved solubility. acs.org However, in other cases, introducing heterocyclic rings can be advantageous. The design of FtsZ inhibitors has successfully incorporated rings such as isoxazole (B147169) and 1,3,4-oxadiazol-2-one, leading to compounds with potent antibacterial activity. mdpi.com

Lengthening the linker between the core moieties has also been explored. In one study on benzodioxane–benzamides, extending a methylenoxy linker to an ethylenoxy linker resulted in a strong increase in antimicrobial activity. researchgate.net

Table 3: Effects of Amide Linker and Ring Modifications

| Compound Series | Modification | Observed Effect | Reference |

|---|---|---|---|

| FtsZ Inhibitors | Amide replaced with hydroxamic acid or hydrazide | Compound rendered inactive. | |

| FtsZ Inhibitors | Incorporation of isoxazole or oxadiazol-2-one rings | Led to potent antibacterial activity. | mdpi.com |

| Antitubercular Agents | Phenyl ring replaced with pyridine or thiazole | Activity was compromised, though solubility improved. | acs.org |

| Benzodioxane–Benzamides | Lengthening linker from methylenoxy to ethylenoxy | Strongly increased antimicrobial activity. | researchgate.net |

Rational Design Strategies for Enhanced Specificity and Potency

Rational, structure-based design has been instrumental in optimizing this compound analogs. By combining computational methods like molecular docking with SAR data, researchers can design new compounds with improved potency and selectivity. mdpi.com

A key strategy involves identifying a lead compound and systematically modifying its structure to improve its fit within the target's binding pocket. For example, in the development of FtsZ inhibitors, docking studies and structure-based optimization led to the synthesis of benzamide derivatives containing an isoxazole scaffold, resulting in compounds with excellent antibacterial and FtsZ inhibitory activities. mdpi.com This approach allows for the targeted enhancement of interactions with key residues in the binding site.

Another successful strategy is the merging of pharmacophores. In the design of dual sEH/PPARγ modulators, the N-benzylbenzamide structure was identified as a merged pharmacophore that could interact with both targets. acs.org Subsequent optimization based on SAR for both targets led to a potent dual-acting compound. acs.org This highlights a sophisticated approach where a single chemical scaffold is engineered to achieve multiple biological effects.

These rational design efforts often lead to significant improvements in activity. For instance, a pharmacophore-based virtual screening and subsequent structural optimization of a benzamide lead compound for anti-HBV activity resulted in derivatives with a 10-fold increase in potency. nih.gov

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a computational method that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For benzamide derivatives, pharmacophore models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. frontiersin.orgnih.gov

The elucidation of a pharmacophore model is a critical step in understanding the key interactions between the ligand and its target. For inhibitors of the bacterial protein FtsZ, the 2,6-difluorobenzamide moiety and the central amide group are consistently identified as key pharmacophoric features. mdpi.com The amide provides a crucial hydrogen bonding point, while the difluorinated ring engages in hydrophobic interactions. mdpi.com

Once a pharmacophore model is established, it can be used for virtual screening to identify new compounds with the desired features from large chemical databases. nih.govindianchemicalsociety.com This approach was successfully used to find novel Hepatitis B Virus (HBV) capsid assembly modulators. A pharmacophore model was generated, used to screen a database, and a benzamide "hit" was chosen for further optimization, ultimately leading to compounds with significantly enhanced anti-HBV activity. nih.gov

The process involves several steps:

Generation: A model is built based on the structures of known active compounds or a ligand-protein crystal structure. frontiersin.orguncst.go.ug

Validation: The model's ability to distinguish between active and inactive compounds is tested. indianchemicalsociety.com

Screening & Optimization: The validated model is used to screen for new scaffolds, which are then synthesized and biologically evaluated, feeding back into the design cycle. nih.gov

This iterative process of pharmacophore modeling and optimization is a powerful tool for discovering and refining potent inhibitors based on the this compound scaffold.

Mechanistic Biological Investigations of N Benzyl 2,4 Difluorobenzamide Analogues

Interactions with Bacterial Cell Division Protein FtsZ

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, analogous to eukaryotic tubulin. mdpi.com It polymerizes at the future division site to form a dynamic structure known as the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. mdpi.commdpi.com This complex orchestrates the synthesis of the septal cell wall, leading to cell division. mdpi.com The essential and highly conserved nature of FtsZ across many bacterial species makes it an attractive target for novel antibacterial agents. mdpi.comnih.gov N-benzyl-2,4-difluorobenzamide analogues belong to a class of compounds that have been investigated for their inhibitory effects on FtsZ.

FtsZ is a GTPase, and its polymerization is dependent on the binding of guanosine (B1672433) triphosphate (GTP). uam.esrsc.org The hydrolysis of GTP to guanosine diphosphate (B83284) (GDP) is linked to the disassembly of FtsZ protofilaments. nih.gov this compound analogues and related compounds have been shown to modulate this GTPase activity.

Research indicates that these difluorobenzamide derivatives function by targeting S. aureus FtsZ, leading to a dose-dependent increase in the GTPase rate. mdpi.com Rather than inhibiting the enzyme, these compounds stimulate its hydrolytic activity. This accelerated GTP hydrolysis is directly linked to an increased rate of FtsZ polymerization and the subsequent stabilization of the resulting FtsZ polymers. mdpi.com For instance, certain derivatives have been observed to cause a more than five-fold stimulation of polymerization at their minimum inhibitory concentration (MIC) and a three-fold increase in GTPase activity at half their MIC. This suggests that the compounds lock the FtsZ protein in a polymeric state, thereby disrupting the dynamic equilibrium required for proper function.

| Compound Class | Target | Effect on GTPase Activity | Reference |

| Difluorobenzamide Derivatives | S. aureus FtsZ | Dose-dependent increase | mdpi.com |

| 2,6-Difluorobenzamide (B103285) Derivatives | FtsZ | 3-fold increase at 0.5x MIC |

The proper formation and dynamic instability of the Z-ring are paramount for bacterial cytokinesis. rsc.org The Z-ring is not a static structure but undergoes constant remodeling through polymerization and depolymerization of FtsZ protofilaments, a process often described as treadmilling. mdpi.com By modulating FtsZ's GTPase activity, this compound analogues interfere with these dynamics.

The primary mechanism of action for these compounds is the stabilization of FtsZ protofilaments. This hyper-stabilization prevents the timely disassembly of the filaments, which is a critical step in the cell division cycle. The consequence of this action is the disruption of the normal Z-ring structure and function. rsc.org Instead of a single, functional ring at the mid-cell, the stabilization can lead to the formation of non-functional, aberrant polymer structures or bundles, ultimately blocking cell division and leading to cell filamentation and death. frontiersin.org

The FtsZ protein consists of an N-terminal GTP-binding domain and a C-terminal domain, connected by a core helix. mdpi.commdpi.com Structural studies have identified a key allosteric binding site located in a cleft between these two domains, often referred to as the interdomain cleft. nih.govfrontiersin.org This site is distinct from the GTP-binding pocket and is a prime target for inhibitors due to its lower homology with eukaryotic tubulin. mdpi.comfrontiersin.org

Crystallography and structure-activity relationship (SAR) studies have revealed that this compound analogues and similar inhibitors, like the well-studied compound PC190723, bind within this hydrophobic interdomain cleft. mdpi.comnih.gov The binding of these molecules induces or stabilizes a "tense" conformation of FtsZ where the cleft is open, a state associated with assembled polymers. nih.govacs.org Key interactions have been identified:

Difluoro Motif : The 2- and 6-difluoro substitutions on the benzamide (B126) ring are crucial for activity, enhancing the binding affinity to the hydrophobic pocket within the cleft. nih.gov

Amide Group : The amide linkage is also considered important for maintaining the necessary interactions for potent inhibitory activity. nih.gov

Hydrophobic Side Chains : The introduction of small hydrophobic side chains, such as a substituted benzyl (B1604629) group, can further enhance interactions with the hydrophobic cleft. nih.gov

This binding within the interdomain cleft allosterically modulates the protein's function, stabilizing the polymeric state and preventing the conformational changes needed for disassembly after GTP hydrolysis. nih.govacs.org

| Binding Site Feature | Role in Interaction | Key Compound Moiety | Reference |

| Hydrophobic Pocket | Enhances binding affinity | 2,6-Difluoro groups | nih.gov |

| Interdomain Cleft | Allosteric modulation | Benzamide core | nih.govacs.org |

| Additional Hydrophobic Space | Increased interaction | Substituted benzyl group | nih.gov |

Disruption of Z-Ring Formation and Protofilament Dynamics

Modulatory Effects on Other Protein and Enzyme Targets

While the primary focus of research on this compound analogues has been on their antibacterial properties via FtsZ inhibition, the broader chemical class of benzamides has been explored for activity against other biological targets.

Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. google.com The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. Therefore, inhibitors of aldose reductase are of significant therapeutic interest. google.com

Studies on related compounds have demonstrated that the benzamide scaffold can be effective in inhibiting this enzyme. For example, various analogues of benzyl 5-phenyl-2-oxazolecarbamate, which share structural similarities with the N-benzyl benzamide class, have been synthesized and evaluated for aldose reductase inhibitory activity. nih.gov These studies highlighted that the carbamate (B1207046) group was essential for activity. nih.gov Similarly, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid, another benzyl-containing compound, was identified as a novel aldose reductase inhibitor, demonstrating an uncompetitive type of inhibition. nih.gov This suggests that the N-benzylbenzamide chemical space may also possess the potential for aldose reductase inhibition, although direct studies on this compound itself for this activity are less documented.

The benzamide chemical structure is present in various compounds known to interact with ion channels. While the prompt mentions sodium channels as an example, significant research on difluorobenzamide derivatives has focused on their role as activators of voltage-gated potassium channels, particularly the KCNQ (Kv7) family. researchgate.netnih.gov These channels are crucial for regulating neuronal excitability, and their activation can suppress hyperexcitability, making them targets for anticonvulsant drugs. nih.govjneurosci.org

For example, the compound N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) was identified as a selective activator of KCNQ2/Q3 channels. researchgate.net Its mechanism involves shifting the voltage dependence of channel activation to more hyperpolarized potentials, which increases the potassium current and stabilizes the resting membrane potential of neurons. researchgate.net Another related benzamide, 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid, also demonstrated potent activating effects on KCNQ channels. nih.gov These findings indicate that the difluorobenzamide scaffold can interact specifically with ion channels, suggesting a potential for this compound analogues to exhibit similar modulatory effects, though this would require specific investigation.

| Compound | Target Ion Channel | Mechanism of Action | Reference |

| N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | KCNQ2/Q3 Potassium Channels | Activator; hyperpolarizing shift of voltage dependence | researchgate.net |

| 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid | KCNQ Potassium Channels | Activator; slows deactivation and shifts activation curve | nih.gov |

| Retigabine | KCNQ2-5 Potassium Channels | Activator; hyperpolarizing shift of voltage dependence | nih.govjneurosci.org |

Affinity to GABAergic Biotargets

While direct binding studies on this compound with GABAergic biotargets are not extensively documented in publicly available literature, the broader class of benzamide and N-benzamide derivatives has been investigated for anticonvulsant properties, which are frequently associated with modulation of the GABAergic system. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system and a key target for many anticonvulsant drugs. wikipedia.orgnih.gov These drugs often act by enhancing the effect of GABA, which increases chloride ion influx and hyperpolarizes the neuron, thus reducing its excitability. nih.govpharmacologyeducation.org

Research into structurally related compounds provides insight into the potential mechanisms. For instance, a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives, which incorporate a benzamide moiety, has been synthesized and evaluated for anticonvulsant activity. nih.gov Docking studies for the most promising of these compounds suggested that binding to the GABA-A receptor could be a plausible mechanism of action. nih.gov Similarly, extensive research on anticonvulsant enaminone derivatives, including fluorinated N-benzamide enaminones, indicates that their mode of action may involve the GABAergic pathway alongside inhibition of voltage-gated sodium channels. mdpi.com These findings suggest that the N-benzyl benzamide scaffold, particularly with fluorine substitutions known to modulate binding affinity, represents a promising area for exploration for affinity to GABAergic targets.

Exploration of Antiparasitic Activity Mechanisms (e.g., against Trypanosoma brucei)

Benzamide derivatives have emerged as a significant class of compounds with potent activity against various parasites, including the protozoan Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Research has focused on identifying the specific molecular targets and mechanisms driving this antiparasitic action.

A phenotypic screen of a large compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing inhibitors against T. brucei. nih.govnih.gov Subsequent optimization led to the synthesis of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogues. One of the most potent compounds identified, compound 73 (from the study), demonstrated an in vitro 50% effective concentration (EC₅₀) of 0.001 µM against the parasite. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the benzoyl ring significantly impact potency. For example, incorporating a 2-trifluoromethyl-4-fluoro substitution on the benzoyl moiety (compound 43 in the study) resulted in high potency (EC₅₀ = 0.59 µM). nih.gov

Another class, pyridyl benzamides, was also identified as potent inhibitors of T. brucei. acs.orgresearchgate.net An initial hit with an IC₅₀ of 12 µM was optimized, leading to a compound with an IC₅₀ of 0.045 µM against the human pathogenic strain T. brucei rhodesiense, showcasing a high selectivity of over 4000-fold compared to a mammalian cell line. acs.org

Mechanistic studies have begun to elucidate the specific molecular targets. One investigation identified a benzamide derivative that binds to the T. brucei heat shock protein 83 (TbHsp83), a homolog of human Hsp90, with a dissociation constant (Kd) of 2.8 nM. plos.org This compound inhibited parasite growth with an EC₅₀ in the submicromolar range, suggesting that targeting the parasitic chaperone protein is a viable mechanism of action. plos.org Other research points to the inhibition of the nuclear enzyme adenosine-diphosphoribosyl transferase (ADPRT) by 3-aminobenzamide, which significantly reduced the rate of antigenic switching in T. brucei, a key survival mechanism for the parasite. nih.gov Furthermore, some ortho-substituted benzamides, such as Wact-11, are active against nematodes by selectively inhibiting the parasite's respiratory chain complex II, a target that may also be relevant for pan-anthelminthic activity, including against flatworms. mdpi.com

Table 1: Antiparasitic Activity of Selected Benzamide Analogues against Trypanosoma brucei

| Compound Class/Name | Specific Analogue (if specified) | Activity Metric | Value (µM) | Target/Comment | Source |

|---|---|---|---|---|---|

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | Compound 73 | EC₅₀ | 0.001 | Highly potent analogue from hit-to-lead optimization. | nih.govnih.gov |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | 2-Trifluoromethyl-4-fluorobenzoyl analogue (Cmpd 43) | EC₅₀ | 0.59 | SAR study on benzoyl ring substitutions. | nih.gov |

| Pyridyl Benzamide | Optimized Analogue (Cmpd 79) | IC₅₀ | 0.045 | High potency and selectivity against T. b. rhodesiense. | acs.org |

| Benzamide Derivative | Compound 4 | EC₅₀ | Submicromolar | Targets TbHsp83. | plos.org |

| Benzamide Derivative | Compound 4 | K_d | 0.0028 | Binding affinity to TbHsp83. | plos.org |

| Ortho-substituted Benzamide | Wact-11 | EC₅₀ | 10 | Active against E. granulosus (flatworm); targets Complex II. | mdpi.com |

Elucidation of Molecular Pathways Affected by Benzamide Derivatives

Benzamide derivatives are a versatile scaffold, and analogues have been shown to modulate a wide array of molecular pathways across different therapeutic areas, from antimicrobial to anticancer applications.

Antimicrobial Pathways: A significant body of research has focused on 2,6-difluorobenzamide derivatives as inhibitors of the filamentous temperature-sensitive Z (FtsZ) protein. mdpi.commdpi.com FtsZ is an essential and highly conserved protein in bacteria that forms the Z-ring, a structure critical for initiating cell division. uni-lj.sinih.gov Compounds like PC190723, a 3-alkoxy-2,6-difluorobenzamide derivative, act by stabilizing FtsZ polymers, leading to a disruption of the normal cell division cycle and subsequent bacterial death. mdpi.comnih.gov This mechanism has been demonstrated to be effective against Gram-positive pathogens, including Staphylococcus aureus. mdpi.comnih.gov

Anticancer Pathways: In oncology, derivatives structurally related to N-benzyl benzamides have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1) in complex with its associated factor UAF1. biorxiv.org The USP1/UAF1 complex is a deubiquitinating enzyme that plays a crucial role in DNA damage response pathways, including the Fanconi Anemia pathway and translesion synthesis. biorxiv.orgresearchgate.net By inhibiting USP1, these compounds prevent the deubiquitination of key proteins like PCNA, leading to cell cycle arrest and sensitizing cancer cells to DNA-damaging agents. The inhibitor ML323, a triazolylbenzyl-pyrimidinamine derivative, inhibits the USP1-UAF1 complex with a 50% inhibitory concentration (IC₅₀) of 76 nM. merckmillipore.com

Other Pathways: The N-benzyl benzamide scaffold has also been successfully utilized to develop highly selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of advanced Alzheimer's disease. nih.gov Optimized compounds from this class have shown inhibitory potencies in the sub-nanomolar range. nih.gov Additionally, sulfamoyl-benzamide derivatives have been synthesized as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are ectoenzymes involved in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer. rsc.org

Table 2: Molecular Pathways and Targets Modulated by Benzamide Derivatives

| Compound Class | Target/Pathway | Organism/System | Example Inhibitor | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|---|

| 2,6-Difluorobenzamide | FtsZ Protein (Cell Division) | Bacteria (e.g., S. aureus) | PC190723 | 1 µg/mL (MIC) | mdpi.com |

| N-benzyl-2-phenylpyrimidin-4-amine (related scaffold) | USP1/UAF1 (DNA Damage Response) | Human Cancer Cells | ML323 | 76 nM (IC₅₀) | merckmillipore.com |

| N-benzyl benzamide | Butyrylcholinesterase (BChE) | Human (Alzheimer's Disease) | S11-1014 | Sub-nanomolar | nih.gov |

| Benzamide Derivative | Heat Shock Protein 83 (Hsp83) | Trypanosoma brucei | Compound 4 | Submicromolar (EC₅₀) | plos.org |

| Sulfamoyl-benzamide | h-NTPDase1 | Human | Compound 3i | 2.88 µM (IC₅₀) | rsc.org |

| 3-Aminobenzamide | ADPRT (Antigenic Variation) | Trypanosoma brucei | 3-Aminobenzamide | N/A (15-fold reduction in switching) | nih.gov |

Academic Applications and Future Research Directions

Utilization as Chemical Probes for Biological System Interrogation

N-benzyl-2,4-difluorobenzamide and its derivatives are valuable tools for probing biological systems. The fluorine atoms can enhance binding affinity to biological targets and improve metabolic stability, making them suitable for studying enzyme-ligand interactions and cellular processes. evitachem.com For instance, difluorobenzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.net This protein is a crucial component of the bacterial cytokinesis machinery, and its inhibition leads to filamentation and eventual cell death. nih.gov By using compounds like this compound as probes, researchers can gain insights into the structure and function of FtsZ, potentially leading to the development of novel antimicrobial agents. nih.govresearchgate.net

Furthermore, the benzyl (B1604629) group can be modified to introduce reporter groups, such as fluorophores or affinity tags, without significantly altering the core binding motif. This allows for the visualization and tracking of the compound within cells, providing spatial and temporal information about its interaction with target proteins. The ability of fluorinated benzamides to interact with specific biological targets makes them useful for elucidating complex biological pathways. nih.gov

Development of Advanced Synthetic Intermediates for Complex Molecule Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. evitachem.com The difluorinated phenyl ring is a common motif in many biologically active compounds, and this benzamide (B126) provides a convenient starting point for their synthesis. mdpi.com The amide bond can be hydrolyzed to yield 2,4-difluorobenzoic acid and benzylamine (B48309), or it can be reduced to the corresponding amine. evitachem.com

The fluorine atoms on the aromatic ring can also participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. evitachem.com This chemical tractability makes this compound a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery. For example, it can be used in the synthesis of phenanthridinones, a class of compounds with potential therapeutic applications. researchgate.net The development of efficient synthetic routes to and from this compound is an active area of research, aiming to provide chemists with a broader toolkit for creating novel molecular architectures. mdpi.com

Contribution to Lead Compound Optimization in Chemical Biology Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com this compound and its analogues have shown promise in this area. The difluoro substitution pattern can significantly influence a molecule's properties, often leading to enhanced biological activity and metabolic stability. scienceopen.com

Medicinal chemists can systematically modify the benzyl and difluorobenzoyl portions of the molecule to explore the structure-activity relationship (SAR). numberanalytics.comnuvisan.com For instance, altering the substituents on the benzyl ring can impact binding affinity and selectivity for a particular target. nih.gov Similarly, moving the fluorine atoms to different positions on the benzoyl ring can have profound effects on the compound's biological profile. This iterative process of design, synthesis, and testing allows for the fine-tuning of a lead compound to achieve the desired therapeutic characteristics. nuvisan.com The structural simplification of more complex lead compounds is also a key strategy, and derivatives of this compound can serve as simplified scaffolds. scienceopen.com

Exploration of Novel Target-Based Strategies for Fluorinated Benzamide Derivatives

The unique properties of fluorinated benzamides, including this compound, have prompted researchers to explore their potential against a variety of biological targets. While FtsZ is a well-established target for some benzamide derivatives, the chemical space occupied by this class of compounds suggests that they may interact with other proteins as well. nih.govresearchgate.net

Target-based drug discovery involves identifying a specific molecular target, such as an enzyme or receptor, that plays a key role in a disease process and then designing a molecule to modulate its activity. researchgate.net High-throughput screening of this compound and related compounds against panels of disease-relevant targets could uncover novel biological activities. acs.org For example, benzamide derivatives have been investigated for their potential as antiviral, antifungal, and anticancer agents. iucr.org The development of new fluorinated benzamide derivatives is an ongoing effort to identify compounds with novel mechanisms of action. nih.gov

Integration of Advanced Data Science and Machine Learning for Chemical Discovery

The fields of data science and machine learning are revolutionizing drug discovery. researchgate.net These computational tools can be applied to accelerate the discovery and optimization of new chemical entities, including fluorinated benzamides. researchgate.net By analyzing large datasets of chemical structures and their associated biological activities, machine learning models can predict the properties of novel compounds before they are synthesized. researchgate.netgoogle.com